molecular formula C13H21NO4 B1435277 Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 1638760-04-9

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B1435277
CAS No.: 1638760-04-9
M. Wt: 255.31 g/mol
InChI Key: NYYMNNVTHJWZJC-UHFFFAOYSA-N
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Description

“Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate” is a chemical compound with the CAS Number: 1638760-04-9 . It has a molecular weight of 255.31 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-5-12(7-13,8-13)9(15)17-4/h5-8H2,1-4H3,(H,14,16) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical and Chemical Properties Analysis

The compound is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Neuroprotection and Drug Delivery

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate related compounds have been explored for their potential in neuroprotective applications. A study demonstrated the radiolabeling and biodistribution of a similar compound, highlighting its ability to cross the blood-brain barrier and accumulate in the brain's cortical areas, suggesting potential for drug delivery and neuroprotective purposes (Yu et al., 2003).

Synthetic Chemistry and Medicinal Applications

These compounds play a crucial role in synthetic chemistry, serving as intermediates in the synthesis of various stereochemically complex structures. For instance, the synthesis of all four stereoisomers of a closely related compound has been achieved, offering pathways to new unnatural amino acids, which are valuable in drug design and development (Bakonyi et al., 2013).

Advanced Material Science

In the field of materials science, these compounds are utilized in the development of new polymers with potential applications in photoresist materials for microlithography. This application is vital for the semiconductor industry, where precise patterning of materials at the nanometer scale is crucial (Okoroanyanwu et al., 1998).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and emergency procedures related to this compound.

Mechanism of Action

Target of Action

The primary targets of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[21As a new chemical entity, its interactions with biological targets are still under investigation .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[21It is known that bicyclo[211]hexanes are playing an increasingly important role in bio-active compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[21These properties are crucial for understanding the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[21As research progresses, more information about the effects of this compound will become available .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[21Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of the compound .

Biochemical Analysis

Biochemical Properties

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting their activity. For instance, it has been shown to interact with proteases, which are enzymes that break down proteins. The interaction between this compound and these enzymes can lead to the inhibition of protease activity, thereby affecting protein degradation processes .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by acting as a transcriptional regulator, thereby influencing the production of specific proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in the downregulation of specific signaling pathways, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. Studies have shown that there is a threshold dose above which the adverse effects become significant, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond, leading to the formation of its corresponding carboxylic acid and alcohol. This metabolic process can influence the compound’s activity and its effects on cellular functions. Additionally, the compound can interact with cofactors that modulate its metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed that the compound can be transported into the nucleus, where it can exert its effects on gene expression .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism. This subcellular localization is crucial for its activity and function within the cell .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-5-12(7-13,8-13)9(15)17-4/h5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYMNNVTHJWZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
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Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
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Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
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Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
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Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 6
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate

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